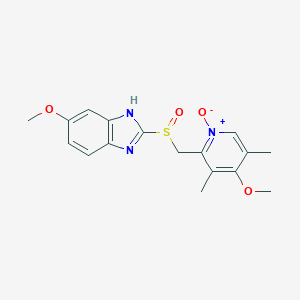

Omeprazole-N-oxide

Übersicht

Beschreibung

Omeprazole-N-oxide is a metabolite of the gastric proton pump inhibitor omeprazole . It is also a potential impurity found in commercial preparations of omeprazole . Omeprazole is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) .

Synthesis Analysis

The synthesis of Omeprazole involves the formation of an ester of the 5-methoxy thiobenzimidazole followed by coupling of the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine . An optimization of the synthetic procedure for production of Omeprazole has been proposed, which is based on a greener process demanding less organic solvent, exhibiting enhanced energy- and time-efficiency .Molecular Structure Analysis

The molecular structure of Omeprazole-N-oxide is represented by the formula C17H19N3O4S . The structure of Omeprazole, the parent compound of Omeprazole-N-oxide, is centered at the sulfur atom of the methylsulfinyl bridge between the pyridine and the benzimidazole rings .Chemical Reactions Analysis

Omeprazole-N-oxide is a product of the metabolism of Omeprazole. The transformation of Omeprazole in acid is required to inhibit the H+ K±ATPase in vitro and in vivo, whereas intact Omeprazole is devoid of inhibitory action .Wissenschaftliche Forschungsanwendungen

Biosensing Applications : A study by Mohamed et al. (2017) developed a highly sensitive biosensor using graphene oxide, multiwalled carbon nanotubes, and pyrogallol for the determination of Omeprazole. This sensor demonstrated potential for clinical analysis, quality control, and routine drug determination in pharmaceutical formulations (Mohamed, Yehia, Banks, & Allam, 2017).

Liver Protective Effects : Kotsuka et al. (2021) investigated Omeprazole's effects on rat models of liver injury. They found that Omeprazole increased survival and reduced inflammation, suggesting potential liver protective properties (Kotsuka et al., 2021).

Cytochrome P450 Induction : Diaz et al. (1990) reported that Omeprazole acts as an inducer of cytochrome P450 in humans, both in vitro and in vivo. This could impact the metabolism of xenobiotics oxidized by this enzyme system (Diaz et al., 1990).

Environmental Toxicity : Seoane et al. (2017) studied the ecotoxicity of Omeprazole on the marine microalga Tetraselmis suecica. Their findings suggested that Omeprazole could disturb pH homeostasis in non-target organisms and lead to rapid cell death at high concentrations (Seoane, Esperanza, & Cid, 2017).

Electrochemical Behavior : Jorge et al. (2010) explored the electrochemical redox behavior of Omeprazole, revealing its pH-dependent oxidation and reduction processes. This study contributes to understanding the electrochemical properties of Omeprazole (Jorge, Pontinha, & Oliveira‐Brett, 2010).

Oxidative Damage and Toxicogenetics : Paz et al. (2019) evaluated the oxidative effects of Omeprazole and its interactions with antioxidants. Their study suggested that antioxidants might modulate the oxidative damage caused by Omeprazole (Paz et al., 2019).

Renal Effects : Myers, McLaughlin, and Hollomby (2001) reported a case of acute interstitial nephritis related to Omeprazole use, highlighting its potential adverse effects on renal function (Myers, McLaughlin, & Hollomby, 2001).

Antioxidant Properties : Biswas et al. (2003) discovered that Omeprazole acts as a potent antioxidant and antiapoptotic molecule, suggesting a significant role in gastroprotection beyond its acid inhibitory effects (Biswas et al., 2003).

Safety And Hazards

Omeprazole-N-oxide, like Omeprazole, should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The development of Omeprazole and its derivatives, including Omeprazole-N-oxide, continues to be a topic of interest in pharmaceutical research. Future directions may include further optimization of the synthesis process, exploration of new therapeutic applications, and continued investigation of the drug’s pharmacokinetics and pharmacodynamics .

Eigenschaften

IUPAC Name |

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-8-20(21)15(11(2)16(10)24-4)9-25(22)17-18-13-6-5-12(23-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVDQETYNOBUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Omeprazole-N-oxide | |

CAS RN |

176219-04-8 | |

| Record name | Omeprazole-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176219048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 176219-04-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W21KSG6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

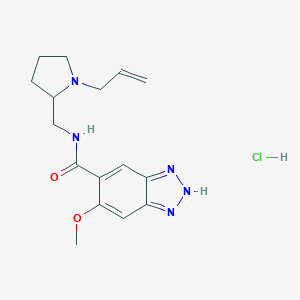

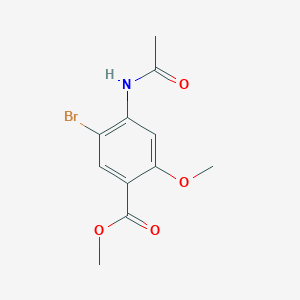

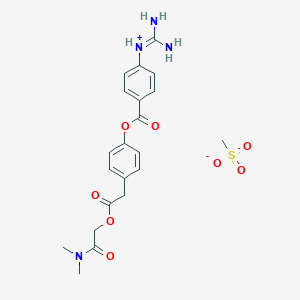

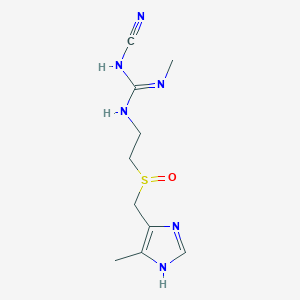

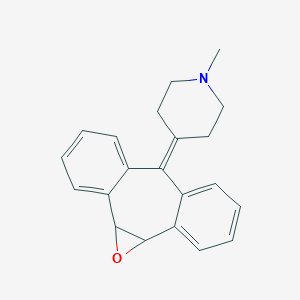

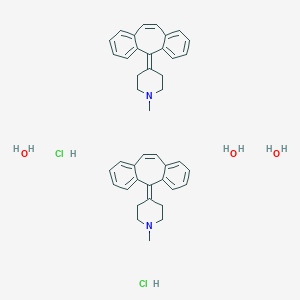

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B194708.png)